

Application Notes and Protocols for Investigating Gastric Emptying with SR 146131

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For Researchers, Scientists, and Drug Development Professionals

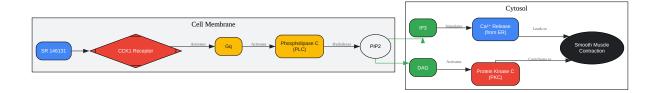
Introduction

SR 146131 is a potent and selective, orally active, non-peptide agonist for the cholecystokinin 1 (CCK1) receptor.[1] The CCK1 receptor plays a crucial physiological role in regulating gastrointestinal function, including gallbladder contraction, pancreatic enzyme secretion, and importantly, the rate of gastric emptying.[2][3] Activation of the CCK1 receptor, which is expressed on the smooth muscle cells of the stomach, leads to a delay in gastric emptying.[4] [5] This makes **SR 146131** a valuable pharmacological tool for investigating the mechanisms of gastric motility and for studying conditions characterized by altered gastric emptying, such as gastroparesis and functional dyspepsia.[6] These application notes provide detailed protocols for utilizing **SR 146131** to study its effects on gastric emptying in a preclinical setting.

Mechanism of Action: CCK1 Receptor Signaling

SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to Gq/11 proteins.[2] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+levels, along with the activation of protein kinase C (PKC) by DAG, ultimately result in the contraction of gastric smooth muscle, contributing to the inhibition of gastric emptying.[7]





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Caption: CCK1 Receptor Signaling Pathway.

Data Presentation

The following table summarizes the quantitative data on the effect of the CCK1 receptor agonist **SR 146131** and the natural ligand, cholecystokinin-8 (CCK-8), on gastric emptying in preclinical models.

Compoun d	Species	Administr ation Route	Meal Type	Paramete r	Value	Referenc e
SR 146131	Mouse	Oral (p.o.)	Not Specified	ED ₅₀ for inhibition of gastric emptying	66 μg/kg	
CCK-8	Rat	Subcutane ous (s.c.)	Acaloric Gel	ED ₅₀ for inhibition of gastric emptying	8.5 nmol/kg	[8]

Experimental Protocols



This section provides a detailed protocol for investigating the effect of **SR 146131** on solid gastric emptying in mice using the phenol red method. This method is a well-established, non-radioactive technique for quantifying gastric emptying.[9][10]

Protocol: Measurement of Solid Gastric Emptying in Mice

- 1. Materials and Reagents:
- SR 146131
- Vehicle for **SR 146131** (e.g., 0.5% methylcellulose in water)
- Phenol Red (0.5 mg/mL in distilled water)
- Standard laboratory rodent chow
- Eggs
- 0.1 N NaOH
- Trichloroacetic acid (TCA), 20% (w/v)
- Spectrophotometer
- Homogenizer
- Oral gavage needles
- Surgical instruments for dissection
- 2. Animal Preparation:
- Male C57BL/6 mice (8-10 weeks old) are commonly used.
- House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.



- Fast the mice for 18-24 hours before the experiment, with free access to water.
- 3. Preparation of the Standard Solid Meal:
- Prepare a solid test meal containing a non-absorbable marker (phenol red).
- A standardized meal can be prepared by mixing cooked egg yolk with finely ground standard mouse chow.[11]
- Incorporate a known concentration of phenol red into the meal mixture (e.g., 0.5 mg/g of meal).
- Prepare individual, pre-weighed aliquots of the meal (e.g., 0.3 g per mouse).
- 4. Experimental Procedure:
- Randomly divide the fasted mice into experimental groups (e.g., vehicle control, and different dose levels of **SR 146131**).
- Administer **SR 146131** or vehicle orally (p.o.) via gavage at a fixed time before the test meal (e.g., 30 minutes).
- Present the pre-weighed standard solid meal containing phenol red to each mouse. Allow the mice to consume the meal voluntarily within a specified timeframe (e.g., 15 minutes).
- At a predetermined time point after meal consumption (e.g., 60 minutes), euthanize the mice by cervical dislocation.
- Immediately perform a laparotomy and clamp the esophagus and the pylorus.
- Carefully excise the stomach.
- 5. Sample Processing and Analysis:
- Place the entire stomach in a homogenizer with a known volume of 0.1 N NaOH (e.g., 10 mL).
- Homogenize the stomach and its contents until a uniform suspension is obtained.



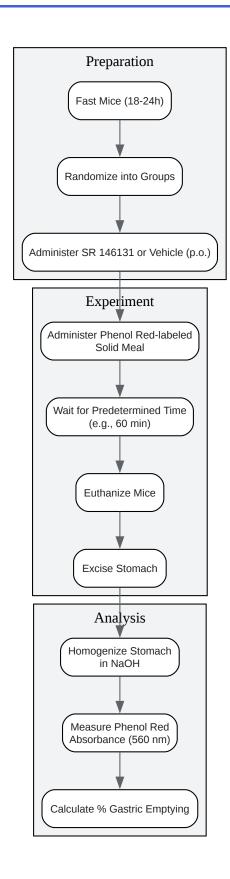
- Allow the homogenate to settle for 1 hour at room temperature.
- Take an aliquot of the supernatant (e.g., 5 mL) and add 0.5 mL of 20% TCA to precipitate proteins.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- To an aliquot of the resulting supernatant (e.g., 1 mL), add 0.1 N NaOH to develop the color of the phenol red.
- Measure the absorbance of the solution at 560 nm using a spectrophotometer.
- To determine the total amount of phenol red administered, a separate group of mice (n=3-5) should be euthanized immediately after consuming the meal, and their stomachs processed as described above. The average absorbance from this group will serve as the 0-minute time point.
- 6. Calculation of Gastric Emptying:

Gastric emptying is calculated as a percentage of the meal that has left the stomach at the time of sacrifice.

Percentage Gastric Emptying = [1 - (Absorbance of test group / Average absorbance of 0-minute group)] x 100

Experimental Workflow Diagram





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Caption: Gastric Emptying Experimental Workflow.



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